Pazoxide
Description
Structure
3D Structure
Properties
CAS No. |
21132-59-2 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
6,7-dichloro-3-cyclopent-3-en-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-8-5-10-11(6-9(8)14)19(17,18)16-12(15-10)7-3-1-2-4-7/h1-2,5-7H,3-4H2,(H,15,16) |
InChI Key |
NXRJFNBTRPERHV-UHFFFAOYSA-N |
SMILES |
C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl |
Canonical SMILES |
C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl |
Other CAS No. |
21132-59-2 |
Origin of Product |
United States |
Chemical Synthesis and Structural Investigations of Pazoxide
Synthetic Pathways and Methodologies for Pazoxide
The synthesis of this compound, like other substituted benzothiadiazine 1,1-dioxides, involves the construction of the core heterocyclic ring system with the desired substituents. Research into its synthesis has progressed from initial exploratory methods to more refined strategies aimed at improving efficiency and yield.
Initial Synthetic Approaches to this compound
Early synthetic routes to this compound and related benzothiadiazine dioxides typically involved the cyclization of appropriately substituted aniline (B41778) derivatives. A common strategy commences with a substituted 2-aminobenzenesulfonamide (B1663422). For the synthesis of this compound, this would be 4,5-dichloro-2-aminobenzenesulfonamide.
The general approach involves the condensation of the 2-aminobenzenesulfonamide with an appropriate carbonyl compound or its equivalent to form the thiadiazine ring. In the case of this compound, isobutyraldehyde (B47883) or a related three-carbon electrophile would be required to introduce the isopropyl group at the 3-position of the benzothiadiazine scaffold. The reaction sequence generally proceeds via the formation of an intermediate Schiff base, followed by an intramolecular cyclization. The final step is the oxidation of the sulfur atom to form the 1,1-dioxide.
A plausible, though not definitively documented in readily available literature for this compound itself, initial synthetic scheme could be envisioned as follows:
Reaction of 4,5-dichloro-2-aminobenzenesulfonamide with isobutyraldehyde: This condensation reaction, typically carried out in the presence of an acid catalyst, would form the corresponding imine (Schiff base).
Cyclization: The intermediate imine would then undergo an intramolecular cyclization to form the dihydrobenzothiadiazine ring system.
Oxidation: The final step would involve the oxidation of the cyclic sulfide (B99878) to the corresponding sulfone (1,1-dioxide) using a suitable oxidizing agent, such as hydrogen peroxide or potassium permanganate, to yield this compound.
It is important to note that while this represents a general and logical pathway for this class of compounds, specific details of the initial synthesis of this compound, including reaction conditions and yields, are not extensively detailed in the currently accessible scientific literature.
Advancements and Optimization Strategies in this compound Synthesis
While specific literature on the optimization of this compound synthesis is scarce, general advancements in the synthesis of benzothiadiazine derivatives can be inferred to be applicable. These advancements often focus on several key areas:
Improved Cyclization Conditions: Research in heterocyclic chemistry often leads to the discovery of more efficient catalysts and reaction media for cyclization reactions. This can include the use of microwave irradiation to accelerate reaction times and improve yields, or the use of novel acid catalysts to promote the condensation and cyclization steps.
Alternative Reagents: The exploration of alternative reagents for the introduction of the isopropyl group could also represent a synthetic advancement. This might include the use of isobutyric acid derivatives or other electrophilic sources of the isopropyl moiety under different reaction conditions.
The following table summarizes potential optimization strategies that could be applied to the synthesis of this compound, based on general advancements in the field.
| Strategy | Potential Advantage |
| Microwave-assisted synthesis | Reduced reaction times, potentially higher yields. |
| Use of solid-supported catalysts | Easier purification, catalyst can be recycled. |
| Development of a one-pot reaction | Increased efficiency, reduced solvent waste. |
| Exploration of alternative starting materials | Potentially more cost-effective or readily available precursors. |
Spectroscopic and Chromatographic Characterization Methods for this compound Research
The structural elucidation and purity assessment of this compound rely on a combination of modern spectroscopic and chromatographic techniques. While specific experimental data for this compound is not widely published, the expected characterization methods and the information they would provide are well-established for this class of compounds.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be used to identify the chemical environment of all the protons in the molecule. The spectrum would be expected to show signals corresponding to the aromatic protons on the dichlorinated benzene (B151609) ring, the proton on the chiral center at the 3-position, and the protons of the isopropyl group (a doublet for the methyl groups and a septet for the methine proton).
¹³C NMR spectroscopy would provide information on the number and types of carbon atoms in this compound, including the aromatic carbons, the C3 carbon, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as strong absorptions corresponding to the S=O stretching of the sulfone group (typically in the range of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase HPLC method, using a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), would be developed. The retention time of this compound under specific chromatographic conditions would be a key identifier.
Thin-Layer Chromatography (TLC): TLC is often used for rapid, qualitative analysis of reaction mixtures and for preliminary purity checks.
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic, methine, and methyl protons with characteristic splitting patterns and chemical shifts. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| IR | Characteristic absorption bands for N-H, C-H, and S=O bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound, with an isotopic pattern indicative of two chlorine atoms. |
| HPLC | A single major peak at a specific retention time, indicating the purity of the compound. |
Structural Modification and Derivatization Strategies of this compound
The structural modification of a lead compound like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop new analogues with potentially improved properties.
Rational Design of this compound Analogues
The rational design of this compound analogues would involve systematic modifications of its chemical structure to understand the contribution of different parts of the molecule to its biological activity. Key areas for modification would include:
Substitution on the Benzene Ring: The chlorine atoms at the 6- and 7-positions could be replaced with other halogen atoms (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. The position of these substituents could also be varied.
Modification of the 3-Position Substituent: The isopropyl group at the 3-position is a key feature. Analogues could be synthesized with other alkyl groups (e.g., methyl, ethyl, cyclopropyl, tert-butyl) or with small cyclic or aromatic groups to investigate the steric and electronic requirements at this position.
Substitution on the Nitrogen Atoms: The nitrogen atoms at the 2- and 4-positions of the thiadiazine ring could be substituted with various alkyl or acyl groups to explore the impact of these modifications on the compound's properties.
The design of these analogues would be guided by computational modeling and a deep understanding of the target biological system, aiming to enhance potency, selectivity, or pharmacokinetic properties.
Synthesis of Novel this compound Derivatives for Academic Exploration
The synthesis of novel this compound derivatives for academic research would follow the general synthetic principles outlined for this compound itself, but with the use of different starting materials to introduce the desired structural variations.
For example, to synthesize analogues with different substituents at the 3-position, the condensation reaction would be carried out with different aldehydes or ketones. To introduce different substituents on the aromatic ring, the synthesis would start from a differently substituted 2-aminobenzenesulfonamide.
The synthesis of these novel derivatives would allow for a comprehensive exploration of the chemical space around the this compound scaffold and could lead to the discovery of new compounds with interesting chemical or biological properties. The characterization of these new molecules would be carried out using the same spectroscopic and chromatographic methods as described for this compound.
Preclinical Mechanistic Investigations of Pazoxide
Molecular and Cellular Mechanisms of Action of Pazoxide
The molecular and cellular mechanisms of action describe how a drug produces its physiological effects by interacting with specific biological components within cells.
This compound has been identified as an antihypertensive agent and a vasodilator mpdkrc.edu.ingoogle.com. Vasodilators function by relaxing the smooth muscle in blood vessel walls, leading to the widening of blood vessels and a reduction in blood pressure google.com. While the general principles of vasodilation often involve pathways such as the prostacyclin-cAMP pathway, the nitric oxide (NO)-cGMP pathway, or modulation of calcium entry, specific details characterizing this compound's direct involvement in these or other distinct vasodilator pathways are not widely documented in the public domain googleapis.com.
Limited information suggests that this compound exhibits an "unusual spectrum of receptor interactions" mpdkrc.edu.in. Specifically, early studies indicate that this compound interacts with both adrenergic and serotonin (B10506) receptors mpdkrc.edu.in. However, it reportedly does not interact with muscarinic acetylcholine (B1216132) receptors or monoamine oxidase mpdkrc.edu.in. The precise subtypes of adrenergic and serotonin receptors involved, the nature of these interactions (e.g., agonist or antagonist activity), and the validation data supporting these interactions are not extensively detailed in readily available sources. Target identification and validation typically involve rigorous biochemical, genetic, or phenotypic screening approaches to confirm the relevance of a protein for a particular biological pathway or disease mdpi.comevitachem.comepo.orgjustia.comnih.gov. Such detailed validation studies for this compound's reported receptor interactions are not publicly elaborated.
Investigation of Receptor and Enzyme Interactions of this compound (In Vitro Models)
Analysis of Intracellular Signaling Pathway Modulation by this compound (Preclinical)
Intracellular signaling pathways are cascades of molecular interactions that transmit signals from receptors on the cell surface to target molecules within the cell, leading to a cellular response. Despite its classification as an antihypertensive vasodilator, specific preclinical analyses detailing how this compound modulates intracellular signaling pathways (e.g., changes in second messenger levels like cAMP or cGMP, activation/inhibition of protein kinases, or modulation of ion channels) are not described in the publicly accessible scientific literature. Investigations into such pathways are critical for a complete understanding of a compound's mechanism of action mdpi.com.
Structure Activity Relationship Sar Studies of Pazoxide
Elucidation of Key Pharmacophoric Elements within Pazoxide Structure
Pharmacophoric elements are the essential features of a molecule that are recognized by a biological target and are responsible for its biological activity. These elements can include hydrophobic centers, aromatic rings, hydrogen bond donors, hydrogen bond acceptors, and positively or negatively ionizable groups, arranged in a specific three-dimensional spatial orientation. archive.orgnih.gov Identifying these key pharmacophoric elements is a critical first step in SAR studies, as it helps in understanding the minimal structural requirements for activity and guides the design of new analogues. For this compound, as a 2H-1,2,4-benzothiadiazine 1,1-dioxide derivative, its core structure and substituents would contribute to its pharmacophore. However, specific research findings detailing the precise pharmacophoric elements of this compound responsible for its antihypertensive activity were not identified in the available literature.
Correlation of Structural Modifications with Preclinical Biological Activity of this compound Analogues
The correlation of structural modifications with preclinical biological activity is a cornerstone of SAR. This involves synthesizing a series of analogues where specific parts of the parent molecule are systematically altered, and then evaluating the biological activity of each analogue in preclinical models (e.g., in vitro assays, in vivo animal models). nih.govnih.gov By observing how changes in substituents, ring systems, or stereochemistry affect potency, selectivity, and efficacy, researchers can deduce which structural features are critical for activity and which can be modified to improve the pharmacological profile. This iterative process of design, synthesis, and testing allows for the optimization of drug candidates. While the concept of this compound analogues and their potential for SAR studies is implied by its classification as a drug, specific data tables or detailed research findings on how modifications to this compound's structure impact its preclinical biological activity were not found in the search results.
Computational Approaches in this compound SAR Modeling
Computational approaches play an increasingly vital role in modern SAR studies, offering efficient and cost-effective ways to predict biological activity and guide molecular design. nih.govnih.gov These methods include Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, molecular docking, and molecular dynamics simulations. nih.govmdpi.commdpi.com QSAR models, for instance, use mathematical relationships to correlate numerical descriptors of chemical structures with their biological activities, enabling the prediction of activity for new, unsynthesized compounds. Pharmacophore modeling can identify the spatial arrangement of chemical features necessary for biological activity. Molecular docking simulates how a ligand binds to its target protein, providing insights into binding modes and affinities. While these computational tools are widely applied in drug discovery to accelerate the identification of new drug leads and predict binding affinities mdpi.com, specific applications of these computational approaches to this compound's SAR modeling were not detailed in the available search results.
Preclinical Pharmacokinetic and Pharmacodynamic Research of Pazoxide
Pharmacokinetic Profiling of Pazoxide in Animal Models
Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. This information helps to predict how the drug will behave in a living system and guides the design of subsequent studies. Animal models, particularly rodents and non-human primates, are widely used for these assessments due to their physiological similarities to humans. ijrpc.com
Absorption and Distribution Studies of this compound in Animal Models
Absorption refers to the process by which a compound enters the systemic circulation, while distribution describes its movement to various tissues and organs throughout the body. These studies are critical for determining the bioavailability and tissue targeting of this compound.
In preclinical studies, absorption can occur through various routes, including the gastrointestinal (GI) tract, skin, or lungs, as well as at injection sites. The solubility of a compound is a primary factor influencing its absorption; lipid-soluble substances generally absorb readily, while insoluble salts and ionized compounds are poorly absorbed. merckvetmanual.com
Distribution of a compound occurs via the bloodstream to tissues and organs, including storage depots like adipose tissue. The ease of distribution is largely dependent on the compound's water solubility. Polar or aqueous-soluble agents tend to be excreted by the kidneys, whereas lipid-soluble chemicals are more likely to be excreted via bile and accumulate in fat depots. merckvetmanual.commsdvetmanual.com The volume of distribution (Vd) is a key parameter that quantifies the extent of a compound's distribution throughout the body; a low Vd indicates limited distribution primarily within the plasma, while a high Vd suggests extensive distribution. merckvetmanual.com
While specific detailed data on this compound's absorption and distribution parameters (e.g., Cmax, Tmax, AUC, Vd, tissue concentrations) across different animal models were not extensively detailed in the provided search results, general principles of ADME studies in rats and dogs highlight the rapid oral absorption and distribution to tissues for other compounds. For instance, in studies of rofecoxib, oral absorption was rapid in rats (Cmax by 0.5 hours) and dogs (Cmax by 1.5 hours), with radioactivity rapidly distributing to most tissues within minutes to half an hour nih.gov. Such studies typically involve administering the compound via different routes (e.g., oral, intravenous, intraperitoneal) and collecting blood and tissue samples over time to determine concentration profiles. mdpi.com
Metabolism and Excretion Pathways of this compound in Animal Models
Metabolism involves the biochemical modification of a compound by the body, often leading to its inactivation and facilitation of excretion. Excretion is the process by which the compound and its metabolites are eliminated from the body. Understanding these pathways is crucial for predicting potential drug interactions and the duration of drug action.
Metabolism typically occurs in two phases: Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation or synthesis). Phase I reactions often convert compounds into derivatives suitable for Phase II reactions, though some Phase I products can be excreted directly if they are sufficiently polar. Common Phase II conjugates include glucuronides and acetylation products. msdvetmanual.com The liver is a primary organ involved in metabolism and detoxification. merckvetmanual.com
Excretion of compounds and their metabolites primarily occurs via the kidneys (renal excretion) and the gastrointestinal tract (biliary/fecal excretion). msdvetmanual.com Renal excretion involves glomerular filtration, tubular excretion via passive diffusion, and active tubular secretion. msdvetmanual.com Hepatic elimination, often through biliary excretion, is also a significant route for many substances, with some compounds undergoing enterohepatic recirculation. msdvetmanual.com
While specific metabolic enzymes or major metabolites for this compound were not identified in the provided search results, preclinical studies generally aim to characterize these aspects. For example, studies on other compounds like linezolid (B1675486) in mice, rats, and dogs showed that metabolism determined the clearance rate, with renal excretion of parent drug and two inactive carboxylic acid metabolites being a major elimination route. nih.gov The aim is to determine the concentrations of the compound and its potential metabolites in tissues and excreta to understand elimination routes. pitt.edu
Interspecies Extrapolation in this compound Preclinical Pharmacokinetics
Interspecies extrapolation is the process of predicting human pharmacokinetic parameters from data obtained in animal models. This is a critical step in translating preclinical findings to clinical trial design.
The selection of appropriate animal species for preclinical studies is based on their physiological and pharmacological similarities to humans. eupati.eu Rodents (mice and rats) are commonly used, and non-human primates are often employed for complex diseases due to their higher physiological and genetic similarity to humans. ijrpc.com
Two common methods for interspecies scaling are linear extrapolation, which assumes a direct proportionality between dosage and weight, and allometric scaling, which accounts for nonlinear relationships between pharmacokinetics and weight. slideshare.net Physiologically-based pharmacokinetic (PBPK) modeling is another well-established approach that integrates anatomical, physiological, and biological factors to simulate drug behavior across species. researchgate.netnih.gov PBPK models are reported to yield higher fractions of reliable predictions compared to traditional allometry, although both methodologies can still have a significant probability of mispredicting pharmacokinetic parameters. researchgate.net
For instance, in the context of antibody-drug conjugates (ADCs), allometric scaling of clearance using cynomolgus monkey PK data alone with an exponent of 1.0 has been shown to successfully project human PK profiles within the linear range. nih.gov However, it is important to acknowledge that biological and physiological differences between humans and animal species can limit the translatability of preclinical results, as evidenced by the high failure rate of drugs in clinical trials despite promising animal data. marinbio.com
Pharmacodynamic Evaluation of this compound in Preclinical Models
Pharmacodynamic evaluation assesses the effects of a compound on biological targets and physiological responses, providing insights into its mechanism of action and efficacy. These studies are conducted both in vitro and in vivo.
In Vitro Pharmacodynamic Models and Assays for this compound
In vitro pharmacodynamic models and assays are laboratory-based studies that investigate the direct interaction of this compound with its target molecules or biological pathways outside of a living organism. These models offer controlled environments to elucidate the compound's mechanism of action and potency.
In vitro studies typically involve various assays such as receptor binding, enzyme inhibition, or cell-based assays that measure functional responses. europa.eu These models can provide mechanistic and functional data on drug efficacy and safety. biocytogen.com For example, assays can determine target engagement, which is the binding of a test article to its target on specific cells, and can be integrated with pharmacokinetic and efficacy data to understand dose-response relationships. biocytogen.com Techniques like flow cytometry, ELISA, and multiplex immunofluorescence are used to analyze immune cell profiling, cytokine release, and target expression. biocytogen.com
While specific in vitro assays for this compound were not detailed in the provided search results, general in vitro PK/PD models have been developed to simulate serum drug concentration-time profiles and evaluate the efficacy of compounds. nih.gov These models can help in the large-scale screening of drugs and provide a pathway for establishing cell models of specific conditions. frontiersin.org
Characterization of this compound Dose-Response Relationships (Preclinical)
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are fundamental in drug development, providing critical insights into how a drug is absorbed, distributed, metabolized, and excreted (PK), and how it affects the body at its site of action (PD). catapult.org.uknuvisan.comppd.comdtic.milnih.gov These studies are essential for understanding drug exposure, dose requirements, and the relationship between drug concentration and biological effect. catapult.org.uknih.govwuxiapptec.compsychogenics.com
The characterization of dose-response relationships in preclinical settings aims to quantify the magnitude of a biological response as a function of the administered dose of a compound. cmmcp.orgwikipedia.org This involves analyzing a range of doses to determine the profile of the drug's effect, including the minimum effective dose, the dose at which 50% of the maximum effect is observed (EC₅₀), and the maximum achievable effect. catapult.org.ukcmmcp.orgwikipedia.org Such analyses are crucial for predicting time-course effects of drug doses and understanding target modulation. catapult.org.uk
Investigation of Pazoxide S Therapeutic Potential in Preclinical Disease Models
Preclinical Disease Models for Evaluating Pazoxide's Efficacy
Evaluating the efficacy of a compound in preclinical settings involves a range of models that mimic human disease conditions. These models help researchers assess a compound's therapeutic effects and understand its mechanism of action ppd.com.
Animal Models of Vascular Disorders Relevant to this compound's Antihypertensive Vasodilator Activity
Animal models are extensively used to study hypertension and other vascular disorders, providing insights into disease pathogenesis and responses to therapy nih.govresearchgate.net. Commonly utilized rodent models include genetically induced models such as Spontaneously Hypertensive Rats (SHR), stroke-prone SHRs, and Dahl Salt-Sensitive Rats researchgate.netfrontiersin.org. Pharmacologically induced hypertension models, including Angiotensin II (ANG II)-induced hypertension, deoxycorticosterone acetate (B1210297) (DOCA)-salt-induced hypertension, and N-nitro-L-arginine methyl ester (L-NAME)-induced hypertension, are also frequently employed researchgate.netfrontiersin.org. Surgically induced models, such as renal artery constriction (e.g., Goldblatt kidney or two-kidney one-clip models), are used to mimic renovascular hypertension nih.govfrontiersin.org.
These models allow for the investigation of antihypertensive effects by measuring parameters like systolic blood pressure (SBP) using methods such as the tail-cuff method nih.gov. Vascular dysfunction, a hallmark of chronic hypertension, is often evaluated by assessing endothelial function and arterial stiffness through vascular reactivity tests nih.gov. Peripheral artery disease (PAD) models, often involving femoral artery ligation and resection in murine models, are used to assess therapeutic angiogenesis and perfusion recovery nih.govnih.govcapes.gov.brmdpi.com. Large animal species, such as canine, porcine, and small ruminant models, are also used for evaluating vascular devices due to their anatomical and physiological similarities to humans, although rodents are more common for general hypertension studies frontiersin.org.
While these animal models are critical for assessing antihypertensive and vasodilator activity, specific preclinical findings demonstrating this compound's efficacy in these models were not found in the provided information.
In Vitro and Ex Vivo Models for this compound Efficacy Assessment
In vitro and ex vivo models provide controlled environments to study the cellular and molecular effects of compounds, bridging the gap between basic research and in vivo studies fda.govmdpi.com.
In Vitro Models: Primary cultures of vascular smooth muscle cells (VSMCs) and endothelial cells are important in vitro models for dissecting molecular mechanisms related to physiological or pathological vascular responses nih.govcell-systems.com. These cells can be isolated from various vessels and species, including humans, and cultured to study cell biology, proliferation, migration, and differentiation nih.govbiorxiv.orgplos.org. For instance, human pulmonary artery smooth muscle cells (HPASMC) are used to study the function of pulmonary arteries under normal and disease conditions, such as vasoconstriction induced by alveolar hypoxia promocell.com. Micropatterned substrates can also be used to induce more physiologically relevant phenotypes of VSMCs in culture biorxiv.orgplos.org. In vitro antimicrobial efficacy can also be assessed against bacterial and fungal pathogens esmed.org.
Ex Vivo Models: Ex vivo models, such as isolated vessel preparations (e.g., rabbit jejunum, guinea pig right atrium, or wire myograph and pressurized myograph for vascular studies), are used to assess vascular reactivity and the direct effects of compounds on vasodilation and contractility nih.govslideshare.netajol.infopsu.edu. These models preserve some aspects of the tissue microenvironment that are absent in purely in vitro settings, allowing for more relatable and reproducible results when testing topical treatments or evaluating antimicrobial efficacy in wound models mdpi.com.
Despite the utility of these models, specific in vitro or ex vivo efficacy data for this compound were not identified in the provided search results.
Exploration of Novel Preclinical Therapeutic Applications for this compound
The exploration of novel preclinical therapeutic applications involves identifying potential uses for a compound beyond its initially recognized activities. This often stems from observing unexpected biological effects in initial studies or through targeted screening against various disease pathways. Preclinical studies are designed to test critical hypotheses regarding the putative mechanism of action of an intervention and to assess its potential activity in various disease models fda.govnih.gov. This phase can lead to the discovery of new indications for existing or developing compounds. However, information detailing the exploration of novel preclinical therapeutic applications specifically for this compound was not found in the provided search results.
Preclinical Evaluation of Combination Therapies Involving this compound
Combination therapy is a strategic approach in drug development, particularly for complex diseases, aiming to achieve synergistic effects, overcome resistance, or reduce adverse effects by targeting multiple pathways biorxiv.orgmdpi.comtoxicology.orgnih.gov. Preclinical evaluation of combination therapies involves assessing the combined effects of two or more agents in animal models and in vitro systems biorxiv.orgmdpi.comnih.gov. These studies help determine if the combination provides a significant therapeutic advantage over single-agent treatments mdpi.com. Regulatory guidelines exist for the non-clinical safety evaluation of drug or biologic combinations, considering factors such as the status of the drugs (e.g., late-stage entities vs. new molecular entities), known toxicities, and potential pharmacokinetic/metabolic interactions toxicology.orgeuropa.eufda.gov.
Despite the importance of combination therapy in modern pharmacology, no specific preclinical evaluation of combination therapies involving this compound was identified in the provided search results.
Advanced Research Methodologies and Future Perspectives in Pazoxide Study
Omics-Based Approaches for Target Deconvolution and Pathway Analysis of Pazoxide
Omics-based approaches, encompassing genomics, proteomics, and metabolomics, offer powerful tools for systematically analyzing entire collections of molecules within a biological system. frontiersin.orgnih.govresearchgate.nethealthincode.com These methodologies are crucial for target deconvolution—identifying the molecular targets of active compounds—and for elucidating the complex biological pathways they influence. nih.govresearchgate.netresearchgate.netchromatographyonline.comfrontiersin.org
Genomics and Transcriptomics: By analyzing gene expression profiles (transcriptomics) or genetic variations (genomics) in response to this compound, researchers could identify genes and regulatory elements whose activity is modulated by the compound. This could point towards specific cellular processes or signaling pathways affected by this compound, offering clues about its mechanism of action as an antihypertensive agent. frontiersin.orgnih.govnih.govmedrxiv.org
Proteomics: Proteomics, which involves the identification and quantification of all expressed proteins in a biological sample, could reveal direct protein targets of this compound or changes in protein expression and post-translational modifications induced by the compound. nih.govresearchgate.netfrontiersin.org Chemistry-based functional proteomics, for instance, is a multidisciplinary strategy for deconvoluting drug target pools based on direct interactions between small molecules and their protein targets. mdpi.com
Metabolomics: Metabolomics provides a snapshot of an organism's metabolic state by analyzing small molecule metabolites. researchgate.netfrontiersin.org Studying changes in the metabolome after this compound administration could uncover altered metabolic pathways, reflecting the biochemical activities and physiological status influenced by the compound. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com
The integration of multi-omics datasets, combined with advanced bioinformatics tools, enables a more holistic view of a compound's effects, facilitating the discovery of novel targets and a deeper understanding of disease mechanisms. frontiersin.orgresearchgate.netnih.govmedrxiv.orgmdpi.com
Advanced Analytical Techniques for Comprehensive this compound Analysis
Advanced analytical techniques are fundamental for the qualitative and quantitative analysis of chemical compounds, ensuring their identity, purity, and structural characterization throughout the drug discovery and development process. nih.govhealthincode.comresearchgate.netaragen.comuoanbar.edu.iqscribd.comiyte.edu.trnih.gov
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with sophisticated detectors like Mass Spectrometry (MS), are essential for separating, identifying, and quantifying this compound and its potential metabolites in complex biological matrices. researchgate.netchromatographyonline.comaragen.commdpi.comgoogleapis.comnjit.edu These techniques offer high sensitivity and specificity, crucial for purity assessment and pharmacokinetic studies. aragen.commdpi.comnjit.edu
Spectroscopic Techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are vital for determining the molecular mass, structural elucidation, and concentration of this compound. researchgate.netaragen.comscribd.commdpi.com For instance, MS identifies compounds based on their mass-to-charge ratio, providing detailed molecular information, while NMR offers insights into the structure of organic compounds by analyzing nuclear spin interactions with magnetic fields. aragen.com
High-Throughput Screening (HTS) is an indispensable process in early drug discovery, enabling the rapid testing of vast compound libraries against specific biological targets. nih.govbiobide.comupmbiomedicals.comox.ac.uk While specific HTS campaigns for this compound discovery are not detailed, the principles apply:
Automated Screening: HTS leverages robotics and automation to quickly assess the biological or biochemical activity of thousands to millions of molecules. nih.govbiobide.comupmbiomedicals.comox.ac.ukdewpointx.com This could involve screening this compound against a panel of cardiovascular targets to identify its precise binding affinities or screening libraries of compounds for similar antihypertensive activity. frontiersin.orgbiobide.comupmbiomedicals.comox.ac.uk
Quantitative HTS (qHTS): This advanced form of HTS generates concentration-response data for numerous compounds simultaneously, providing more detailed information on potency. nih.gov Such data would be critical for optimizing this compound's efficacy or identifying more potent analogs. nih.govupmbiomedicals.com
HTS aims to identify "hits"—compounds showing potential therapeutic effects—which then undergo further validation and optimization through medicinal chemistry. biobide.comupmbiomedicals.com
Preclinical imaging modalities allow for the non-invasive visualization of living animals, providing real-time data on drug biodistribution, efficacy, and molecular events at various levels (organ, tissue, cell, molecular). mrsolutions.com
PET/SPECT: Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) utilize radioactive tracers to enable functional imaging of metabolic processes, blood flow, and regional chemical composition. mrsolutions.comucl.ac.ukmdpi.comnih.gov These techniques could be used to study this compound's distribution in target organs relevant to its antihypertensive action, or to assess its impact on specific physiological processes in animal models. frontiersin.orgmrsolutions.comucl.ac.ukmdpi.comnih.govresearchgate.net
MRI: Magnetic Resonance Imaging (MRI) offers high spatial resolution and soft tissue contrast, making it ideal for anatomical imaging. mrsolutions.comnih.gov When combined with functional MRI (fMRI) or PET/SPECT, it can provide complementary information on both anatomical changes and functional responses to this compound. mrsolutions.comucl.ac.uknih.govresearchgate.netiu.educubresa.comusc.edunih.gov
Optical Imaging: Optical imaging, including fluorescence and bioluminescence, provides a "window" into the animal to track biological activity at the molecular level in real time. scribd.com This modality is user-friendly, radioactivity-free, and can be high-throughput, making it suitable for monitoring this compound's effects in superficial tissues or with appropriately engineered reporter systems. scribd.com
These imaging techniques are crucial for translational research, bridging discoveries at the molecular level to potential clinical applications. scribd.commrsolutions.com
Emerging Concepts in Medicinal Chemistry Applied to this compound Research
Medicinal chemistry is a dynamic field that integrates organic chemistry, pharmacology, and biology to design, synthesize, and optimize new drugs. medrxiv.orgpacificu.eduacs.org Emerging concepts in this field could significantly influence future this compound research.
Structure-Activity Relationship (SAR) Studies: Advanced computational chemistry and structural biology techniques (e.g., X-ray crystallography, NMR) are increasingly used to understand the molecular recognition processes between a compound and its targets. acs.orgnih.gov For this compound, this could involve detailed SAR studies to identify key pharmacophores responsible for its antihypertensive activity and to design more potent or selective analogs. frontiersin.orgacs.orgnih.govtheswissbay.ch
Computational Drug Design (CDD) and Artificial Intelligence (AI): The advent of CDD and AI/Machine Learning (ML) is revolutionizing drug discovery by enabling the prediction of compound properties, virtual screening, and optimization. nih.govox.ac.ukpacificu.eduacs.org AI could be applied to this compound research to predict its off-target effects, optimize its pharmacokinetic properties, or design novel derivatives with improved profiles. pacificu.eduacs.org
Targeted Delivery Systems: Research into novel drug delivery systems, such as liposomes and nanoparticles, aims to improve drug solubility, bioavailability, and targeted delivery to specific tissues or cells, potentially reducing side effects. medrxiv.orgjustia.comjustia.com Given that low solubility can be a common problem for pharmaceuticals, and this compound has been mentioned in the context of drug delivery, exploring advanced delivery systems could be a significant area of research. justia.comjustia.com
Challenges and Future Opportunities in this compound Academic Research and Development
Academic research and development in drug discovery, including for compounds like this compound, face several inherent challenges and present numerous opportunities for future advancements.
Challenges:
Translational Gap: Bridging the gap between preclinical findings and clinical success remains a significant hurdle. scribd.comnih.gov Many promising drug candidates fail in clinical trials due to lack of efficacy or unforeseen side effects. theswissbay.ch
Solubility and Bioavailability: As mentioned in patent literature, low solubility can be a common problem for pharmaceuticals, making formulation difficult and potentially leading to low bioavailability. cubresa.comjustia.com This could be a specific challenge for this compound research.
Funding and Collaboration: Significant investment and collaborative efforts between academic institutions and industry are crucial for advancing drug discovery. pacificu.edu
Future Opportunities:
Integrated Multi-Omics: Continued integration of genomics, proteomics, and metabolomics, especially with single-cell and spatially resolved techniques, will provide a more comprehensive understanding of this compound's molecular mechanisms and help address tissue heterogeneity. frontiersin.orgnih.govmedrxiv.orgmdpi.com
Advanced Analytical Techniques: Further development and application of highly sensitive and specific analytical methods will enable more precise characterization of this compound, its metabolites, and its interactions in biological systems. nih.govhealthincode.comresearchgate.netchromatographyonline.comaragen.comnih.govmdpi.com
AI and Machine Learning in Drug Design: Leveraging AI and ML for de novo drug design, lead optimization, and predicting drug properties will accelerate the discovery of improved this compound analogs or novel antihypertensive agents. pacificu.eduacs.org
Novel Delivery Systems: Research into innovative drug delivery technologies could overcome challenges related to this compound's solubility and targeted delivery, potentially enhancing its therapeutic profile. medrxiv.orgjustia.comjustia.com
Phenotypic Screening and Target Deconvolution: Continued emphasis on phenotypic screening, coupled with advanced target deconvolution strategies, can lead to the discovery of novel therapeutic candidates and a better understanding of their mechanisms, even for compounds like this compound where direct targets might not be fully elucidated. researchgate.netresearchgate.netchromatographyonline.commdpi.combiobide.comdewpointx.com
The future of this compound research, like that of many other chemical compounds, lies in the synergistic application of these advanced methodologies, fostering interdisciplinary collaboration, and addressing the persistent challenges in drug discovery and development.
Q & A
Basic Research Questions
Q. How should researchers test Pazoxide for peroxide formation during experimental workflows?
- Methodological Answer:
- Step 1: Label all this compound containers with the date received, opened, and discard-by date to track storage duration .
- Step 2: Test for peroxides before each use using iodometric titration or commercial test strips. Record results (e.g., peroxide concentration in ppm) on the label .
- Step 3: If peroxide levels exceed 10 ppm, consult institutional safety guidelines for deactivation or disposal protocols .
- Rationale: Peroxide formation increases with exposure to air and time; regular testing minimizes explosion risks .
Q. What experimental design considerations are critical for reproducibility in this compound studies?
- Methodological Answer:
- Design Phase: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses and variables .
- Documentation: Provide detailed synthesis protocols in the main manuscript (e.g., reaction conditions, purification methods) and relegate auxiliary data (e.g., NMR spectra for >5 compounds) to supplementary materials .
- Validation: Include positive/negative controls (e.g., stability under inert vs. ambient conditions) and report statistical significance (e.g., IC50 values for bioactivity assays) .
Q. How should this compound be stored to maintain stability and prevent degradation?
- Methodological Answer:
- Store under inert gas (e.g., nitrogen or argon) in airtight, light-resistant containers .
- Monitor evaporative loss and test peroxide levels quarterly if unopened; discard after the maximum retention period (typically 6–12 months for peroxide formers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reactivity data across studies?
- Methodological Answer:
- Triangulation: Cross-validate results using multiple analytical techniques (e.g., HPLC for purity, DSC for thermal stability) .
- Contextual Analysis: Examine variables such as storage conditions, solvent purity, or catalytic impurities that may alter reactivity .
- Iterative Testing: Replicate conflicting experiments under controlled conditions (e.g., humidity-free environments) to isolate causative factors .
Q. What strategies optimize this compound’s synthesis yield while minimizing byproduct formation?
- Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Characterization: Employ FTIR and mass spectrometry to confirm this compound’s identity and quantify byproducts .
- Scale-Up: Gradually increase batch size while monitoring exothermic reactions; document deviations from small-scale syntheses .
Q. How does this compound’s stability vary under extreme pH or temperature conditions?
- Methodological Answer:
- Stress Testing: Expose this compound to pH gradients (1–14) and thermal cycles (e.g., −20°C to 60°C). Monitor degradation via UV-Vis spectroscopy .
- Kinetic Analysis: Plot degradation rates using Arrhenius equations to predict shelf-life under non-ambient conditions .
Q. What are the best practices for integrating this compound literature into a meta-analysis?
- Methodological Answer:
- Aggregation Search: Use SciFinder or Reaxys to compile data on this compound’s physicochemical properties, bioactivity, and hazards .
- Critical Appraisal: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .
- Data Harmonization: Normalize units (e.g., convert IC50 values to nM) and exclude studies with incomplete methodological details .
Data Presentation & Compliance
Q. How should conflicting spectral data for this compound derivatives be reported?
- Methodological Answer:
- Transparency: Disclose all raw data (e.g., NMR shifts, HPLC chromatograms) in supplementary materials with annotated anomalies .
- Peer Review: Invite collaborators to validate interpretations using independent instrumentation .
Q. What institutional protocols govern this compound’s disposal in academic labs?
- Methodological Answer:
- EH&S Coordination: Submit a deactivation request form detailing this compound’s volume, peroxide concentration, and storage history .
- Waste Segregation: Treat this compound as hazardous waste; avoid aqueous neutralization unless specified in safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
